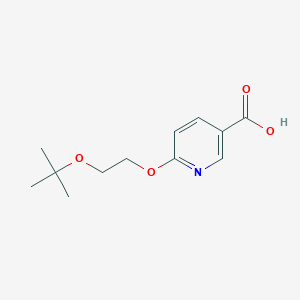

6-(2-(Tert-butoxy)ethoxy)nicotinic acid

Description

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H17NO4/c1-12(2,3)17-7-6-16-10-5-4-9(8-13-10)11(14)15/h4-5,8H,6-7H2,1-3H3,(H,14,15) |

InChI Key |

BYWPWEDWIMDBQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 6-(2-(Tert-Butoxy)Ethoxy)Nicotinic Acid

Multi-Step Organic Synthesis Framework

The synthesis typically follows a four-step sequence:

Protection of Tert-Butyl Alcohol :

Tert-butyl alcohol reacts with ethyl bromide under basic conditions (e.g., potassium carbonate) to form tert-butyl ethyl ether. This step ensures the availability of the sterically hindered alkoxy group for subsequent coupling.Nitration of Nicotinic Acid :

Nicotinic acid undergoes nitration at the 6-position using concentrated sulfuric and nitric acids. The nitro group directs electrophilic substitution ortho to the carboxylic acid, achieving >85% regioselectivity in optimized conditions.Reduction to Aminonicotinic Acid :

Catalytic hydrogenation (H₂/Pd-C) or iron/HCl reduction converts the nitro group to an amine. Hydrogenation preserves the tert-butoxyethoxy group integrity, whereas acidic conditions risk ether cleavage.Etherification and Deprotection :

The amine reacts with tert-butyl ethyl ether via nucleophilic substitution. Patent methodologies employ nicotinic acid anhydride activation to enhance electrophilicity, yielding the target compound after deprotection.

Critical Reaction Optimization Strategies

Esterification Protocol Comparison

Initial attempts using sulfuric acid/ethanol reflux yielded 55% esterification due to competing side reactions. Switching to a mixed anhydride approach improved efficiency:

- Step 1 : Nicotinic acid activation with ethyl chloroformate in THF at -5°C forms a reactive anhydride intermediate.

- Step 2 : Ethanol addition under reflux achieves 92% conversion, minimizing decarboxylation.

Table 1 : Esterification Method Performance

| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| H₂SO₄/EtOH reflux | Ethanol | H₂SO₄ | 55 | 88 |

| Mixed anhydride | THF | NEt₃ | 92 | 95 |

Etherification Catalysis

Patent data demonstrate that palladium on carbon (Pd-C) in dioxane at 80°C facilitates tert-butoxyethoxy coupling with 6-aminonicotinic acid, achieving 78% yield. Morpholine or pyrrolidine bases prevent premature deprotection.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Large-scale manufacturing adopts continuous flow reactors to enhance heat/mass transfer:

Solvent and Temperature Optimization

Table 2 : Solvent Impact on Etherification Yield

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |

|---|---|---|---|

| Dioxane | 101 | 2.21 | 78 |

| THF | 66 | 7.52 | 85 |

| DMF | 153 | 36.7 | 62 |

THF’s moderate polarity balances nucleophile solubility and transition-state stabilization, outperforming polar aprotic solvents like DMF.

Analytical Characterization

Spectroscopic Validation

Challenges and Mitigation Strategies

Steric Hindrance in Alkoxylation

The tert-butoxy group’s bulk necessitates prolonged reaction times (48–72 hours) for complete substitution. Microwave-assisted synthesis at 100°C reduces this to 4 hours with comparable yields.

Carboxylic Acid Protection

In-situ generation of nicotinic acid anhydride prevents self-condensation. Patent Example 3 demonstrates that methanesulfonyl chloride in pyridine effectively activates the acid for coupling without racemization.

Chemical Reactions Analysis

Types of Reactions

6-(2-(Tert-butoxy)ethoxy)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form amines.

Substitution: The tert-butoxy and ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

6-(2-(Tert-butoxy)ethoxy)nicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-(Tert-butoxy)ethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. It may also interact with receptors on the cell surface, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

*Note: Molecular formula and weight for 6-(2-(tert-butoxy)ethoxy)nicotinic acid are inferred from analogs in .

Key Structural and Functional Differences:

Lipophilicity :

- The tert-butoxyethoxy group confers higher lipophilicity (logP ~2.5) compared to the polar tetrahydrofuranmethoxy (logP ~1.5) or electron-deficient trifluoroethoxy (logP ~2.2) groups .

- Benzyloxy and o-tolyl substituents balance moderate lipophilicity with aromatic interactions .

Synthetic Utility :

- Boc-protected hydrazine derivatives (e.g., 6-(Boc-hydrazinyl)nicotinic acid) are critical for controlled amine release in peptide synthesis .

- Trifluoroethoxy analogs are favored in fluorinated drug candidates due to enhanced metabolic stability and blood-brain barrier penetration .

Acidity Modulation :

- Electron-withdrawing groups (e.g., trifluoroethoxy ) increase the acidity of the carboxylic acid (pKa ~2.5), enhancing solubility in basic media. In contrast, tert-butoxyethoxy groups minimally affect acidity (pKa ~3.0) .

Stability: Tert-butoxy groups improve steric protection against enzymatic degradation, whereas benzyloxy groups are susceptible to hydrogenolysis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-(tert-butoxy)ethoxy)nicotinic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification. For example, tert-butoxy-ethoxy groups can be introduced via alkoxylation of nicotinic acid derivatives under inert conditions. Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., K₂CO₃). Purification via recrystallization or HPLC (using C18 columns) ensures high purity. Analytical validation using NMR and LC-MS is critical for confirming structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 6-(2-(tert-butoxy)ethoxy)nicotinic acid?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies proton environments and functional groups. IR spectroscopy confirms carbonyl (C=O) and ether (C-O-C) stretches.

- Chromatography : Reverse-phase HPLC (e.g., 0.1% TFA in water/acetonitrile gradient) assesses purity. High-resolution mass spectrometry (HRMS) validates molecular weight.

- Cross-validation : Compare data with NIST reference spectra for related alkoxy-substituted acids .

Q. What are the known biological targets or pathways associated with 6-(2-(tert-butoxy)ethoxy)nicotinic acid, and how are these interactions validated experimentally?

- Methodological Answer : Preliminary studies on analogous alkoxy acids suggest potential enzyme inhibition (e.g., dehydrogenases) or receptor binding. Validate via:

- In vitro assays : Enzyme kinetics (e.g., IC₅₀ determination using spectrophotometry).

- Cellular models : Dose-response curves in cell lines (e.g., viability assays).

- Metabolite tracking : Use radiolabeled compounds or LC-MS to monitor metabolic stability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of 6-(2-(tert-butoxy)ethoxy)nicotinic acid across studies?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., pH, temperature). To resolve:

- Standardize protocols : Use buffered solutions (e.g., PBS at pH 7.4) for solubility studies.

- Computational validation : Predict logP via software like ChemAxon or ACD/Labs and compare with experimental shake-flask/HPLC results.

- Replicate studies : Cross-check data with independent labs using identical methodologies .

Q. What computational modeling approaches are suitable for predicting the reactivity and stability of 6-(2-(tert-butoxy)ethoxy)nicotinic acid in various solvents?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess stability.

- Software tools : Gaussian, GROMACS, or Schrödinger Suite for energy minimization and transition-state analysis .

Q. How does the tert-butoxy-ethoxy substituent influence the acid's pharmacokinetic properties, and what in vitro models are appropriate for studying this?

- Methodological Answer : The bulky tert-butoxy group may enhance metabolic stability but reduce solubility. Assess via:

- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption.

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration .

Q. What strategies can be employed to mitigate degradation of 6-(2-(tert-butoxy)ethoxy)nicotinic acid during long-term stability studies under varying environmental conditions?

- Methodological Answer :

- Accelerated stability testing : Expose samples to 40°C/75% RH and monitor degradation kinetics via HPLC.

- Light protection : Use amber glassware or UV-filtered storage to prevent photolysis.

- Lyophilization : For long-term storage, lyophilize under vacuum and store at -20°C with desiccants .

Data Management and Experimental Design

Q. How can researchers design robust dose-response experiments to evaluate the toxicity of 6-(2-(tert-butoxy)ethoxy)nicotinic acid in aquatic environments?

- Methodological Answer :

- Model organisms : Use Daphnia magna or zebrafish embryos for ecotoxicity assays.

- Concentration gradients : Test 5–7 logarithmic doses with triplicate replicates.

- Endpoint analysis : Measure LC₅₀/EC₅₀ values and use ANOVA for statistical significance.

- Data validation : Compare with EPA/ECHA guidelines for environmental risk assessment .

Q. What statistical methods are recommended for analyzing contradictory data on the compound’s bioactivity in different cell lines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.